![molecular formula C9H20ClNO B2356248 (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride CAS No. 2460740-35-4](/img/structure/B2356248.png)
(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride
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Description
(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. EEDQ is a reagent that is used to crosslink proteins and peptides, which helps to study protein-protein interactions and protein structure. The compound is also used to modify amino acids and peptides, which can alter their biological activity.
Scientific Research Applications
Antiparkinsonian Activity
(1R,2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride: has been investigated for its potential antiparkinsonian effects. Earlier studies found that its precursor, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (also known as Prottremin ), demonstrated antiparkinsonian activity in vivo on various animal models of Parkinson’s disease (PD). The compound was synthesized by epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine . Further modifications to the Prottremin molecule have led to compounds with high antiparkinsonian activity .
Oxidative Stress and Inflammation
Consider exploring the antioxidant properties of this compound. Antioxidants play a crucial role in counteracting oxidative stress, which is implicated in various diseases. Investigate its source, mechanism of action, bioavailability, and efficacy. Additionally, explore its potential therapeutic applications in regulating oxidative stress and inflammation .
Chiral Separation Strategies
Chirality is essential in drug development, and chiral separation techniques are critical for obtaining enantiopure compounds. Investigate whether (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride can be effectively separated into its enantiomers. Strategies for chiral separation include chromatography, crystallization, and derivatization. Understanding its chiral properties can impact drug design and efficacy .
properties
IUPAC Name |
(2R,6S)-4-ethoxy-2,6-dimethylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-4-11-9-5-7(2)10-8(3)6-9;/h7-10H,4-6H2,1-3H3;1H/t7-,8+,9?; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQCRHOSLOUKTD-VMNZFRLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC(C1)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1C[C@H](N[C@H](C1)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride |
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